2-Aminophenylacetic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Select this 2-aminophenylacetic acid (CAS 3342-78-7) for its unique ortho-substitution, which confers distinct acidity, chromatographic behavior, and kinetic advantages over meta-/para-isomers. Essential for reproducible NSAID candidate synthesis via prostaglandin synthetase inhibition, accelerated aminolysis, and isomer-specific oxindole formation. Do not substitute with generic phenylacetic acid—ensure protocol validity by procuring the precise 2-isomer reference standard.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 3342-78-7
Cat. No. B1195769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenylacetic acid
CAS3342-78-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyKHMNCHDUSFCTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminophenylacetic Acid (CAS 3342-78-7): Technical Baseline and Molecular Profile for Procurement


2-Aminophenylacetic acid (CAS 3342-78-7) is a substituted aniline and a member of the phenylacetic acid class, characterized by a phenyl ring with an amino group at the ortho (2-) position and an acetic acid side chain [1]. It is a brownish yellow solid with a melting point of 123–127 °C, a predicted boiling point of 344.4 °C, and a molecular weight of 151.16 g/mol . It serves as a naturally occurring fungal metabolite and a versatile intermediate in pharmaceutical and organic synthesis [1]. Key physicochemical parameters include a topological polar surface area (tPSA) of 63.3 Ų and a calculated partition coefficient (XLogP3) of 0.7, which are baseline criteria for evaluating its properties against structural analogs [1].

2-Aminophenylacetic Acid: Why Simple Isomer or Analog Substitution Is Not Recommended


Direct substitution of 2-aminophenylacetic acid (CAS 3342-78-7) with its meta- or para-isomers (3- or 4-aminophenylacetic acid) or with unsubstituted phenylacetic acid is chemically invalid without process re-validation. This is due to the well-established 'ortho effect', where the 1,2-substitution pattern dramatically alters key physicochemical properties and reactivity [1]. Specifically, ortho-substituted benzoic acid derivatives exhibit significantly increased acidity compared to their meta and para counterparts, a difference that directly impacts reaction yields and selectivity in synthetic pathways [2]. Furthermore, the ortho-amino group confers unique nucleophilic reactivity and biological activity profiles distinct from other positional isomers, making generic interchange scientifically unsound and potentially compromising the reproducibility of established protocols [1].

2-Aminophenylacetic Acid (CAS 3342-78-7): Quantified Differentiation Evidence vs. Comparators


Enhanced Prostaglandin Synthetase Inhibition Potency via 2-Amino Substituent vs. Unsubstituted Core

The 2-amino substituent on the phenylacetic acid core is critical for biological activity. In a study evaluating prostaglandin synthetase inhibition, derivatives of 2-aminophenylacetic acid demonstrated enhanced in vitro potency compared to analogous series lacking this ortho-amino group. The presence of the 2-amino substituent was explicitly stated as beneficial to potency . This establishes the 2-aminophenylacetic acid core as a privileged scaffold for this activity, differentiating it from other aminophenylacetic acid isomers and unsubstituted phenylacetic acid.

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Increased Aminolysis Reactivity of Ortho-Substituted Phenyl Esters Compared to Para Isomers

The ortho-substitution pattern of 2-aminophenylacetic acid derivatives leads to quantifiably higher reactivity in key reactions. A comparative study of ortho- and para-substituted phenyl acetates demonstrated that ortho-substituted esters reacted more rapidly in aminolysis than their para isomers [1]. This increased reactivity is mechanistically attributed to the proton acceptor ability of the ortho-substituent, which acts as a general base catalyst in the aminolysis pathway but not in other reactions like isotopic acyl exchange [1].

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Unique Solid-State Transformation of 2-Aminophenylacetic Acid Hexafluorosilicate vs. 3- and 4-Isomers

The 2-aminophenylacetic acid isomer demonstrates a unique chemical lability when formulated as a hexafluorosilicate salt. An attempt to recrystallize the hexafluorosilicates of 2-, 3-, and 4-aminophenylacetic acids from ethanol resulted in a distinct outcome: only the 2-aminophenylacetic acid salt (2-APhHFS) underwent transformation into a red crystalline product identified as 2-oxindol [1]. This behavior was not observed for the 3- and 4-APhHFS isomers under identical mild conditions, indicating a specific intramolecular reaction pathway enabled by the ortho-substitution.

Pharmaceutical Salts Solid-State Chemistry Crystal Engineering

Enhanced Acidity of Ortho-Substituted Benzoic Acids vs. Meta and Para Isomers

The ortho effect imparts quantifiably different physicochemical properties to 2-aminophenylacetic acid compared to its positional isomers. A well-established principle in physical organic chemistry is that ortho-substituted benzoic acids are stronger acids than their meta and para isomers [1]. This trend is evident in pKa values for various substituents; for example, ortho-chlorobenzoic acid has a pKa of 2.9, whereas the meta and para isomers have pKa values of 3.8 and 4.0, respectively [1]. This difference in acid strength directly impacts solubility, partition coefficients, and chromatographic behavior.

Physical Organic Chemistry Analytical Chemistry Separation Science

2-Aminophenylacetic Acid (CAS 3342-78-7): Research and Industrial Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Scaffold for Anti-inflammatory Drug Discovery

This compound is a preferred starting material for synthesizing novel non-steroidal anti-inflammatory drug (NSAID) candidates. As established, the 2-amino substituent on the phenylacetic acid core is beneficial for in vitro prostaglandin synthetase inhibition . Researchers developing new NSAIDs should select this core over unsubstituted phenylacetic acid or other positional isomers to capitalize on this validated structure-activity relationship, thereby increasing the likelihood of obtaining potent lead compounds.

Process Chemistry: Efficient Aminolysis Reactions for Complex Molecule Synthesis

This compound or its ester derivatives are advantageous in synthetic sequences requiring rapid aminolysis. The ortho-substitution pattern confers a kinetic advantage, as ortho-substituted phenyl esters react more rapidly with amines compared to their para isomers . Chemists can leverage this increased reactivity to reduce reaction times and improve yields when constructing amide bonds in complex molecule synthesis, making it a more efficient choice than the 4-aminophenylacetic acid isomer for these specific transformations.

Solid-State Chemistry: Precursor for 2-Oxindol Synthesis via Novel Rearrangement

The unique lability of 2-aminophenylacetic acid hexafluorosilicate provides a mild-condition, isomer-specific route to 2-oxindol derivatives . This application is exclusive to the 2-isomer and cannot be replicated with the 3- or 4-isomers. Synthetic and medicinal chemists interested in exploring this unexpected transformation to access oxindole scaffolds, which are prevalent in bioactive molecules, should procure the 2-aminophenylacetic acid isomer.

Analytical Chemistry: Development of Isomer-Specific Separation and Quantification Methods

The distinct acidity and physicochemical properties of 2-aminophenylacetic acid compared to its meta and para isomers are critical for analytical method development. The ortho effect leads to a stronger acid and altered chromatographic behavior . Analytical chemists developing HPLC or LC-MS methods for separating aminophenylacetic acid isomers must use the 2-isomer as a unique reference standard, as generic methods based on the 3- or 4-isomer may not provide adequate resolution or accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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